molecular formula C8H7Br2FO2 B6290959 (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol CAS No. 2432848-98-9

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol

Cat. No.: B6290959
CAS No.: 2432848-98-9
M. Wt: 313.95 g/mol
InChI Key: DDWOLTIIPBPPFC-UHFFFAOYSA-N
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Description

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is a chemical compound with the molecular formula C8H7Br2FO2 and a molecular weight of 313.95 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol typically involves the bromination and fluorination of a methoxyphenyl precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to achieve high purity and yield. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,6-Dibromo-2-fluoro-3-methoxyphenyl)aldehyde or (4,6-Dibromo-2-fluoro-3-methoxybenzoic acid).

Scientific Research Applications

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating its activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

(4,6-dibromo-2-fluoro-3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOLTIIPBPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)CO)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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